molecular formula C7H13N B14353533 N-Propylcyclobutanimine CAS No. 91853-61-1

N-Propylcyclobutanimine

Cat. No.: B14353533
CAS No.: 91853-61-1
M. Wt: 111.18 g/mol
InChI Key: WRWSTCRITVKXBK-UHFFFAOYSA-N
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Description

N-Propylcyclobutanimine is an organic compound that belongs to the class of imines. Imines are characterized by the presence of a carbon-nitrogen double bond (C=N). This compound is particularly interesting due to its unique structural features, which include a cyclobutane ring and a propyl group attached to the nitrogen atom. The presence of the cyclobutane ring introduces strain into the molecule, making it a subject of interest in various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Propylcyclobutanimine typically involves the reaction of cyclobutanone with propylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the imine. The general reaction scheme is as follows: [ \text{Cyclobutanone} + \text{Propylamine} \rightarrow \text{this compound} + \text{Water} ]

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-Propylcyclobutanimine can undergo various types of chemical reactions, including:

    Oxidation: The imine can be oxidized to form the corresponding nitrile.

    Reduction: Reduction of the imine can yield the corresponding amine.

    Substitution: The imine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be employed.

Major Products Formed:

    Oxidation: Propylcyclobutanenitrile

    Reduction: N-Propylcyclobutylamine

    Substitution: Various substituted imines depending on the nucleophile used

Scientific Research Applications

N-Propylcyclobutanimine has found applications in several fields of scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Studies have explored its potential as a ligand in biochemical assays.

    Medicine: Research is ongoing to investigate its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Propylcyclobutanimine involves its interaction with various molecular targets. The imine group can act as a nucleophile, participating in reactions with electrophilic species. Additionally, the strain in the cyclobutane ring can influence its reactivity, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

    Cyclobutanimine: Lacks the propyl group, making it less sterically hindered.

    N-Methylcyclobutanimine: Contains a methyl group instead of a propyl group, affecting its reactivity and steric properties.

    N-Ethylcyclobutanimine: Contains an ethyl group, offering a middle ground between the methyl and propyl derivatives.

Uniqueness: N-Propylcyclobutanimine stands out due to the presence of the propyl group, which introduces additional steric hindrance and influences its chemical reactivity. This makes it a valuable compound for studying the effects of steric factors on imine chemistry.

Properties

CAS No.

91853-61-1

Molecular Formula

C7H13N

Molecular Weight

111.18 g/mol

IUPAC Name

N-propylcyclobutanimine

InChI

InChI=1S/C7H13N/c1-2-6-8-7-4-3-5-7/h2-6H2,1H3

InChI Key

WRWSTCRITVKXBK-UHFFFAOYSA-N

Canonical SMILES

CCCN=C1CCC1

Origin of Product

United States

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